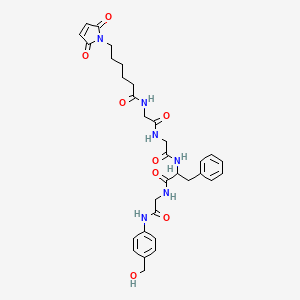
Mc-GGFG-PAB-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mc-Gly-Gly-Phe-Gly-PAB-OH, commonly referred to as Mc-GGFG-PAB-OH, is a cleavable antibody-drug conjugate (ADC) linker. This compound is primarily used in the synthesis of antibody-drug conjugates, which are a class of targeted cancer therapies. The compound’s structure includes a tetrapeptide sequence (Gly-Gly-Phe-Gly) linked to a p-aminobenzyl carbamate (PAB) moiety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Gly-Gly-Phe-Gly-PAB-OH involves the stepwise assembly of the tetrapeptide sequence followed by the attachment of the PAB moiety. The process typically starts with the protection of amino groups using Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups. The peptide chain is then elongated through standard peptide coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). After the assembly of the tetrapeptide, the PAB moiety is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of Mc-Gly-Gly-Phe-Gly-PAB-OH follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for efficient and high-throughput production. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反应分析
Types of Reactions
Mc-Gly-Gly-Phe-Gly-PAB-OH primarily undergoes cleavage reactions, particularly in the presence of lysosomal enzymes. The compound is designed to be stable in the bloodstream but cleavable within the lysosomal environment of target cells .
Common Reagents and Conditions
The cleavage of Mc-Gly-Gly-Phe-Gly-PAB-OH is facilitated by lysosomal proteases such as cathepsins. These enzymes recognize and cleave the tetrapeptide sequence, releasing the active drug payload .
Major Products Formed
The major product formed from the cleavage of Mc-Gly-Gly-Phe-Gly-PAB-OH is the active drug payload, which is typically a cytotoxic agent designed to kill cancer cells. The cleavage also releases the PAB moiety and the tetrapeptide fragments .
科学研究应用
Mc-Gly-Gly-Phe-Gly-PAB-OH is extensively used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The compound’s cleavable nature ensures that the drug is released only within the target cells, enhancing the therapeutic efficacy and reducing side effects .
In addition to its use in cancer therapy, Mc-Gly-Gly-Phe-Gly-PAB-OH is also employed in various research applications, including:
Chemistry: As a model compound for studying peptide cleavage and linker stability.
Biology: In the development of targeted drug delivery systems.
Medicine: For creating more effective and safer cancer treatments.
Industry: In the production of ADCs for clinical and preclinical studies
作用机制
The mechanism of action of Mc-Gly-Gly-Phe-Gly-PAB-OH involves its cleavage by lysosomal proteases within the target cells. Once the antibody-drug conjugate binds to the target cell surface, it is internalized through endocytosis. The acidic environment of the lysosome activates the proteases, which cleave the tetrapeptide linker, releasing the cytotoxic drug. This drug then exerts its effect by inducing apoptosis or cell death in the cancer cells .
相似化合物的比较
Similar Compounds
Valine-citrulline-p-aminobenzyl carbamate (ValCitPABC): Another cleavable linker used in ADCs, known for its stability in human plasma but susceptibility to carboxylesterase in preclinical models.
Disulfide linkers: These linkers are cleavable under reducing conditions and are used in various ADCs.
Acid-cleavable linkers: These linkers are designed to be cleaved in the acidic environment of the lysosome.
Uniqueness
Mc-Gly-Gly-Phe-Gly-PAB-OH is unique due to its specific cleavage by lysosomal proteases, which ensures targeted drug release within cancer cells. This specificity reduces off-target effects and enhances the therapeutic index of ADCs. Additionally, the tetrapeptide sequence provides a balance between stability in the bloodstream and efficient cleavage within the lysosome .
属性
分子式 |
C32H38N6O8 |
|---|---|
分子量 |
634.7 g/mol |
IUPAC 名称 |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C32H38N6O8/c39-21-23-10-12-24(13-11-23)36-28(42)20-35-32(46)25(17-22-7-3-1-4-8-22)37-29(43)19-34-27(41)18-33-26(40)9-5-2-6-16-38-30(44)14-15-31(38)45/h1,3-4,7-8,10-15,25,39H,2,5-6,9,16-21H2,(H,33,40)(H,34,41)(H,35,46)(H,36,42)(H,37,43) |
InChI 键 |
CTYXSHFYZMWMPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(1-methanesulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]-1H-indole](/img/structure/B12508925.png)
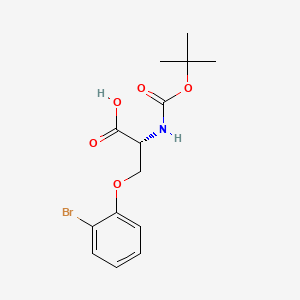
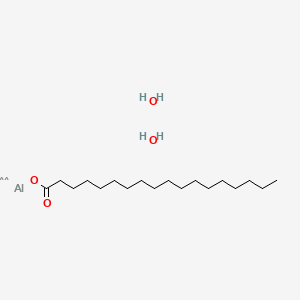

![tert-Butyl (4-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butyl)carbamate](/img/structure/B12508944.png)
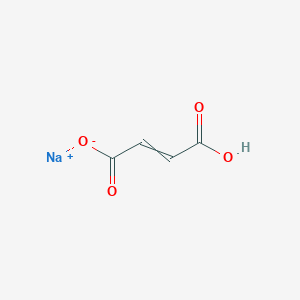
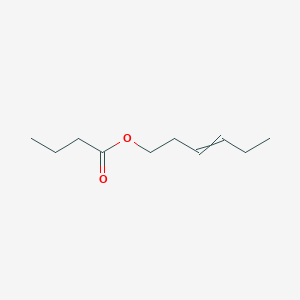
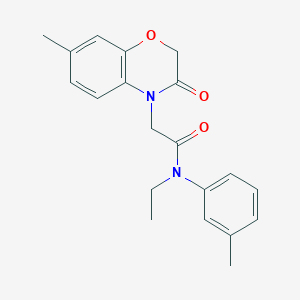
![1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B12508966.png)
![1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane](/img/structure/B12508968.png)

![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12508984.png)


